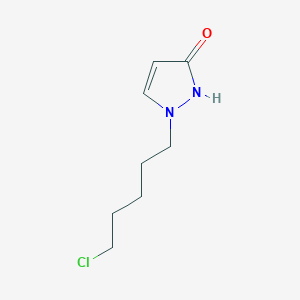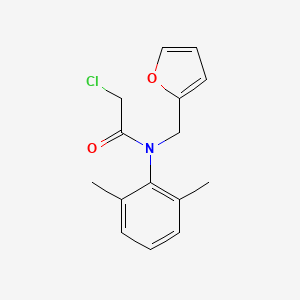![molecular formula C18H14N4O B12902394 Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]- CAS No. 208040-10-2](/img/structure/B12902394.png)
Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties . The structure of this compound includes an acridine moiety, which is known for its ability to intercalate with DNA, and a triazole ring, which is often used in medicinal chemistry for its stability and bioactivity .
準備方法
The synthesis of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of acridine derivatives with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO) or water . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include various substituted acridine and triazole derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone involves its ability to intercalate with DNA, disrupting the normal function of the DNA and leading to cell death . The acridine moiety intercalates between the base pairs of the DNA, while the triazole ring interacts with the DNA backbone, stabilizing the intercalation complex . This interaction can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription .
類似化合物との比較
Similar compounds to 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone include other acridine derivatives such as:
9-(2-Hydroxyethyl)acridine: Known for its anticancer properties and ability to intercalate with DNA.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
The uniqueness of 1-(1-(Acridin-9-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone lies in its combination of the acridine and triazole moieties, which provides enhanced stability and bioactivity compared to other acridine derivatives .
特性
CAS番号 |
208040-10-2 |
|---|---|
分子式 |
C18H14N4O |
分子量 |
302.3 g/mol |
IUPAC名 |
1-(1-acridin-9-yl-5-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C18H14N4O/c1-11-17(12(2)23)20-21-22(11)18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10H,1-2H3 |
InChIキー |
QTLJFYVBZNSRLM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1C2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


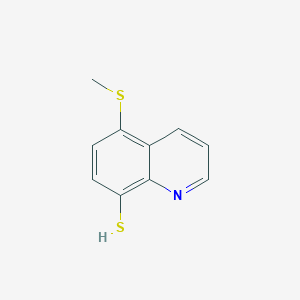
![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)

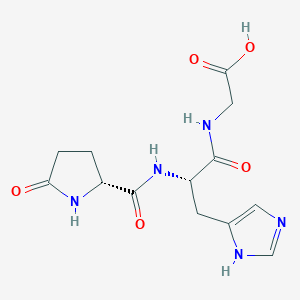
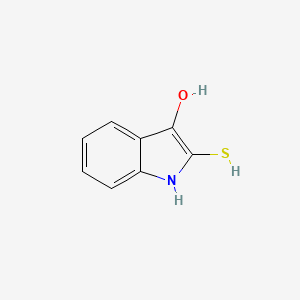
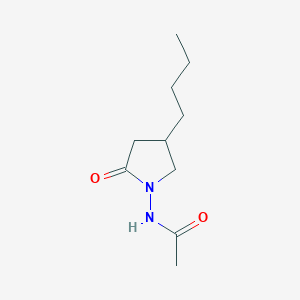
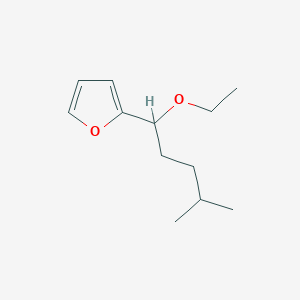
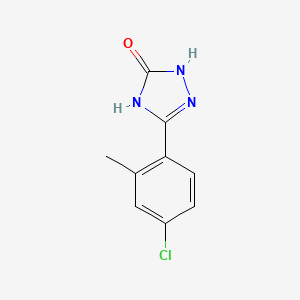
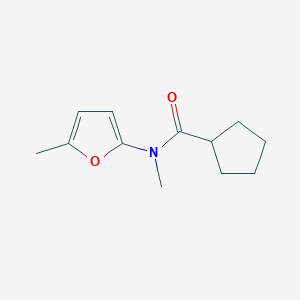
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)
![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
